molecular formula C20H22N2O3 B5634013 5-ethoxy-4-ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol

5-ethoxy-4-ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol

Cat. No. B5634013
M. Wt: 338.4 g/mol
InChI Key: PSZIJGLJXVMOKX-UHFFFAOYSA-N
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Description

Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound "5-ethoxy-4-ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol" appears to be a novel entity within this class, with potential for unique chemical and physical properties.

Synthesis Analysis

Similar compounds, such as ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, have been synthesized using cyclocondensation reactions under specific conditions like ultrasound irradiation, which offers high regioselectivity and yields (Machado et al., 2011). This method could potentially be adapted for the synthesis of the target compound.

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods (IR, NMR, HRMS) are commonly used to determine the molecular structure of pyrazole derivatives. For example, compounds like 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone have been structurally characterized, revealing hydrogen-bonded chains in their crystal structure (Trilleras et al., 2005).

Chemical Reactions and Properties

Pyrazole derivatives can undergo various chemical reactions, including cycloadditions, substitutions, and coupling reactions, to introduce different substituents or form new rings. For instance, ethoxyphthalimide derivatives of pyrazolo[3,4-c]pyrazoles have been synthesized through condensation reactions (Sharma et al., 2008).

properties

IUPAC Name

5-ethoxy-4-ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-4-14-11-16(17(23)12-18(14)24-5-2)19-20(13(3)21-22-19)25-15-9-7-6-8-10-15/h6-12,23H,4-5H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZIJGLJXVMOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1OCC)O)C2=NNC(=C2OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethoxy-4-ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol

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